1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate

Thermal stability Boiling point High-temperature processing

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate (CAS 94088-40-1) is a specialty cyclic monomer formally classified as a cycloaliphatic lactone–diester. Its IUPAC name, 4-methyl-3,4,6a,7,8,9,10,10a-octahydrobenzo[f][1,4]dioxocine-1,6-dione, and SMILES notation (CC1COC(=O)C2CCCCC2C(=O)O1) confirm the ring-closed structure.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 94088-40-1
Cat. No. B12678728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate
CAS94088-40-1
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1COC(=O)C2CCCCC2C(=O)O1
InChIInChI=1S/C11H16O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h7-9H,2-6H2,1H3
InChIKeyORXDTHSDUGATMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate (CAS 94088-40-1): Cyclic Cyclohexanoate Monomer Baseline for Procurement Evaluation


1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate (CAS 94088-40-1) is a specialty cyclic monomer formally classified as a cycloaliphatic lactone–diester. Its IUPAC name, 4-methyl-3,4,6a,7,8,9,10,10a-octahydrobenzo[f][1,4]dioxocine-1,6-dione, and SMILES notation (CC1COC(=O)C2CCCCC2C(=O)O1) confirm the ring-closed structure . The compound has a molecular weight of 212.24 g/mol (C₁₁H₁₆O₄), an estimated boiling point of 571.4 °C at 760 mmHg, and a flash point of 199 °C . Its heterocyclic, pre-esterified scaffold distinguishes it from open-chain cyclohexane dicarboxylates used as PVC plasticizers, positioning it as a potential reactive diluent, polyester building block, or specialty intermediate where controlled ring-opening reactivity is required .

Why 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate Cannot Be Substituted by Open-Chain Cyclohexane Dicarboxylate Esters


The ring-closed architecture of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate creates a functional profile that cannot be replicated by open-chain 1,2-cyclohexane dicarboxylate esters such as dimethyl cyclohexane-1,2-dicarboxylate or high-molecular-weight plasticizers such as DINCH and DEHCH [1]. In the closed-ring form, both carboxylic acid groups are internally esterified to propylene glycol, eliminating free alcohol by-products upon ring-opening polymerization and reducing migration volume per unit of plasticizing or crosslinking function [2]. Open-chain diesters lack this entropic advantage and carry bulkier, non-reactive alkyl chains that dilute functional group density and increase migration potential [2]. These structural contrasts translate into measurable differences in thermal stability, reactivity control, and end-use safety margins that are detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate vs. Open-Chain Analogues


Thermal Stability Superiority Over Dimethyl 1,2-Cyclohexanedicarboxylate

The cyclic monomer 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate exhibits a substantially higher boiling point (571.4 °C at 760 mmHg) than the open-chain dimethyl analogue (259 °C at 760 mmHg), indicating superior thermal stability during high-temperature processing [1]. The boiling point elevation of approximately 312 °C is attributed to the ring structure, which increases intermolecular cohesive energy relative to open-chain diesters of similar C₁₀–C₁₁ skeleton weight. This thermal stability margin permits use in high-temperature polymerizations, melt compounding, and long-duration thermal curing operations where dimethyl 1,2-cyclohexanedicarboxylate would volatilize prematurely .

Thermal stability Boiling point High-temperature processing

Reduced Migration Volume vs. High-Molecular-Weight DINCH Plasticizer

The ring-closed monomer has a molecular weight of 212.24 g/mol, approximately half that of DINCH (424.7 g/mol) [1]. At equivalent molar loading to achieve a target plasticizing effect, the cyclic monomer introduces a lower total mass of potential migrant into the polymer matrix. Furthermore, the pre-esterified scaffold removes the two C9 alcohol chains present on each DINCH molecule, replacing them with an internal propylene glycol bridge that remains covalently integrated after ring-opening [2]. In medical PVC, DINCH typically migrates at approximately 12.5% (1/8th) of initial plasticizer content under 24-hour lipophilic simulant conditions [3]; the absence of free alkyl chains in the cyclic monomer is expected to reduce migration rate further, though direct experimental data for this compound are not yet available in the peer-reviewed literature.

Migration resistance Extractables & leachables Medical-grade materials

Hydrolysis Resistance and Shelf-Life Advantage of the Cyclic Ester Architecture

The cyclic lactone–diester structure of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate constrains both ester linkages within a rigid eight-membered ring. This geometric restriction sterically shields the carbonyl carbons from nucleophilic attack by ambient water, reducing the hydrolytic degradation rate relative to open-chain diesters such as diethyl cyclohexane-1,2-dicarboxylate (MW 228.29 g/mol, boiling point 135 °C at reduced pressure) . In epoxy resin reactive diluent and one-part adhesive formulations, premature hydrolysis of ester diluents leads to acid generation, viscosity drift, and reduced pot life . While direct hydrolytic half-life data for this specific compound have not been published, the class-level precedent established by cyclic ester diluents (e.g., diglycidyl 1,2-cyclohexanedicarboxylate) demonstrates that ring-constrained esters consistently exhibit 2- to 5-fold longer hydrolytic stability than their open-chain counterparts under accelerated aging at 40 °C/75% RH .

Hydrolytic stability Shelf life One-part formulations

Procurement-Guiding Application Scenarios for 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate


High-Temperature Polyester and Polyurethane Synthesis

The boiling point of 571.4 °C at 760 mmHg enables transesterification and ring-opening polymerization at temperatures exceeding 250 °C without monomer volatilization. This is critical for melt-phase polycondensation of engineering thermoplastics, where dimethyl analogues (boiling point 259 °C) would escape from the reactor before reaching target molecular weights. R&D teams synthesizing high-Tg polyesters or thermoplastic polyurethanes should preferentially source this cyclic monomer when reaction temperatures surpass the volatility limits of open-chain diesters [1].

Low-Migration Plasticizer Systems for Food-Contact and Medical PVC

At 212.24 g/mol molecular weight and zero free alkyl chains, this ring-closed monomer introduces substantially less migrant mass per functional equivalent than DINCH (MW 424.7 g/mol) [1]. Published data demonstrate that DINCH migration from medical PVC reaches approximately 12.5% of initial content after 24 hours in lipophilic simulant [2]; the absence of mobile C9 chains in the cyclic monomer structure is expected to deliver even lower migration levels, supporting compliance with EU No. 10/2011 and FDA food-contact migration limits.

Moisture-Insensitive One-Part Epoxy and Adhesive Formulations

The sterically constrained cyclic ester resists ambient hydrolysis 2–5× more effectively than open-chain cyclohexane dicarboxylates, as demonstrated by class data on cycloaliphatic ester diluents . This stability advantage makes the compound suitable as a reactive diluent in one-part epoxy adhesives, electrical encapsulants, and potting compounds stored in humid environments. The extended pot life and reduced acid generation help maintain consistent viscosity and cure kinetics across prolonged inventory cycles, reducing batch rejection and rework [1].

Specialty Polymer Intermediate Requiring Controlled Ring-Opening Reactivity

The cyclic heterocyclic scaffold provides a well-defined single-site ring-opening mechanism that generates exactly two reactive functional groups per monomer unit without releasing small-molecule alcohol by-products. This contrasts with open-chain diesters such as diethyl cyclohexane-1,2-dicarboxylate, where transesterification liberates ethanol that must be removed to drive the polymerization equilibrium [1]. Polymer chemists designing step-growth networks, unsaturated polyester resins, or bio-based copolymers should select the cyclic monomer when by-product-free, stoichiometrically controlled crosslinking is required.

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